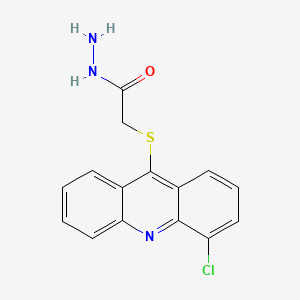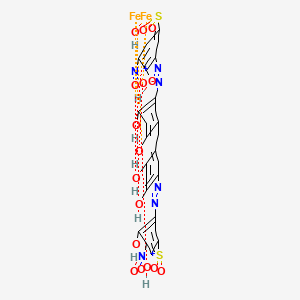
2,6-Dimethylbenzene-1,3,5-triamine sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylbenzene-1,3,5-triamine sulphate is an organic compound with the molecular formula C8H15N3O4S It is a derivative of benzene, characterized by the presence of three amine groups and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylbenzene-1,3,5-triamine sulphate typically involves the nitration of 2,6-dimethylbenzene, followed by reduction to form the corresponding triamine. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts. The reduction step can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylbenzene-1,3,5-triamine sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The amine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,6-Dimethylbenzene-1,3,5-triamine sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethylbenzene-1,3,5-triamine sulphate involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound can also participate in redox reactions, affecting cellular processes and pathways.
Comparison with Similar Compounds
2,4-Dimethylbenzene-1,3,5-triamine: Similar structure but different positioning of methyl groups.
1,3,5-Triaminobenzene: Lacks the methyl groups present in 2,6-Dimethylbenzene-1,3,5-triamine sulphate.
Uniqueness: this compound is unique due to the specific positioning of its methyl and amine groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
94135-21-4 |
|---|---|
Molecular Formula |
C8H15N3O4S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
2,4-dimethylbenzene-1,3,5-triamine;sulfuric acid |
InChI |
InChI=1S/C8H13N3.H2O4S/c1-4-6(9)3-7(10)5(2)8(4)11;1-5(2,3)4/h3H,9-11H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
MOVJQGOQYSIWMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1N)N)C)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


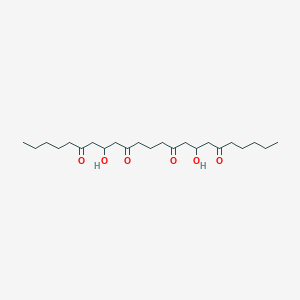

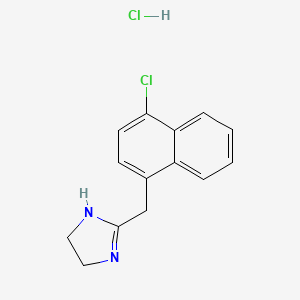
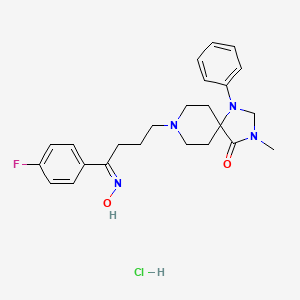

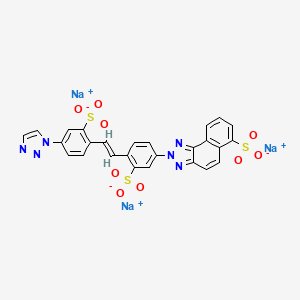
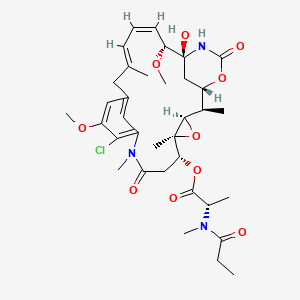
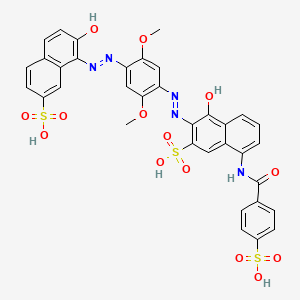
![2-[2-(2-Hydroxyethoxy)ethoxy]ethanol;pentanedioic acid](/img/structure/B12719469.png)
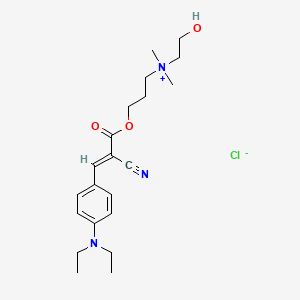
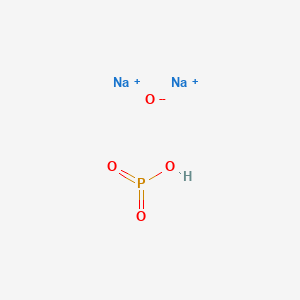
![4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-(4-fluorophenyl)butan-1-one;(E)-but-2-enedioic acid](/img/structure/B12719488.png)
